3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride
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Overview
Description
3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13N3·HCl. It is a diazirine-containing compound, which makes it useful in photoaffinity labeling. This compound is often used in biochemical research to study protein interactions and molecular dynamics.
Scientific Research Applications
3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and protein-protein interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Diazirines like 3H-diazirin-3-yl are often used as photoaffinity labels in the study of protein structure and function. They can form covalent bonds with amino acid residues in the active site of a protein when exposed to UV light .
Mode of Action
The diazirine group can be activated by UV light to form a highly reactive carbene intermediate. This intermediate can then insert into C-H, N-H, and O-H bonds, allowing it to form a covalent bond with a target molecule .
Biochemical Pathways
The specific pathways affected would depend on the protein target of the diazirine compound. By covalently modifying the target protein, the diazirine could potentially alter the protein’s activity or interactions .
Action Environment
Factors such as temperature, light exposure (especially UV light due to the diazirine group), and pH could potentially influence the compound’s stability and reactivity .
Safety and Hazards
The safety information for 3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride indicates that it is harmful if swallowed and toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
It is known that diazirine compounds are commonly used in biochemical research as photo-crosslinking agents . This suggests that 3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride may interact with various enzymes, proteins, and other biomolecules in a light-dependent manner.
Cellular Effects
It is known that diazirine compounds can interact with various receptors, including GABA A, NMDA, and serotonin receptors . This suggests that this compound could have broad impacts on neuronal signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that diazirine compounds can be stable and effective photo-crosslinking agents . This suggests that this compound could have long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride typically involves the reaction of piperidine with a diazirine precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazirine ring or the piperidine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazirine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce a more saturated compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Trifluoromethyl-3H-diazirin-3-yl)piperidine hydrochloride
- 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide
Uniqueness
3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is unique due to its specific diazirine structure, which allows for efficient photoaffinity labeling. Compared to similar compounds, it may offer different reactivity and stability profiles, making it suitable for specific applications in biochemical research.
Properties
IUPAC Name |
3-(3-methyldiazirin-3-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-7(9-10-7)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZLRSHZHLVHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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